molecular formula C18H17ClN2O2S B2922302 N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide CAS No. 1788849-29-5

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2922302
CAS No.: 1788849-29-5
M. Wt: 360.86
InChI Key: ZWJZIGUSFOEHJR-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide is a synthetic benzothiazole derivative characterized by a methoxypropyl chain substituted with a 3-chlorophenyl group and a carboxamide linkage at position 6 of the benzothiazole core. The 3-chlorophenyl and methoxypropyl substituents likely enhance its lipophilicity and metabolic stability, while the benzothiazole scaffold may contribute to interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-18(23-2,13-4-3-5-14(19)9-13)10-20-17(22)12-6-7-15-16(8-12)24-11-21-15/h3-9,11H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJZIGUSFOEHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The resulting benzothiazole intermediate is then subjected to further reactions to introduce the carboxamide group and the chlorophenyl moiety.

    Cyclization Reaction: 2-aminothiophenol is reacted with a carboxylic acid derivative under acidic conditions to form the benzothiazole ring.

    Introduction of Carboxamide Group: The benzothiazole intermediate is then reacted with an appropriate amine to introduce the carboxamide group.

    Addition of Chlorophenyl Moiety: The final step involves the reaction of the intermediate with a chlorophenyl derivative under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares key structural motifs with other benzothiazole and benzothiophene derivatives, including:

  • Benzothiazole core : Common in antimicrobial and antitumor agents.
  • Chlorinated aromatic groups : Enhance binding to hydrophobic pockets in target proteins.
  • Carboxamide linkages : Improve solubility and hydrogen-bonding capacity.

Key Analogs and Differences

Compound Name Molecular Weight Key Substituents Pharmacological Notes Evidence ID
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide ~375.84 (estimated) 3-chlorophenyl, methoxypropyl Hypothesized to target kinase enzymes or GPCRs; no explicit activity data available.
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride ~534.96 Fluorine, imidazole, benzodioxine Enhanced solubility (hydrochloride salt); imidazole may confer antifungal or antiviral activity.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ~398.32 Trifluoromethyl, methoxyphenyl Patent compound with potential anti-inflammatory or anticancer applications.
3-Chloro-6-ethyl-N-[(E)-1-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]-1-benzothiophene-2-carboxamide ~467.89 Benzothiophene, trifluoroacetyl Benzothiophene core may alter electronic properties vs. benzothiazole; chloro and ethyl groups suggest enhanced lipophilicity.

Pharmacological and Physicochemical Comparisons

  • Solubility : The hydrochloride salt in ’s compound likely has higher aqueous solubility than the free base form of the target compound .
  • Bioactivity : The imidazole moiety in ’s derivative suggests possible antifungal or antiviral activity, whereas the target compound’s 3-chlorophenyl group may favor kinase inhibition .

Binding and Selectivity

  • Benzothiazole vs. Benzothiophene : Benzothiazoles (e.g., target compound) generally exhibit stronger hydrogen-bonding capacity due to the nitrogen and sulfur atoms, whereas benzothiophenes (e.g., ) may have altered π-π stacking interactions .
  • Chlorine Position : The 3-chlorophenyl group in the target compound may confer selectivity for targets preferring meta-substituted aromatics, contrasting with ortho- or para-substituted analogs in .

Research Findings and Implications

  • Patent Derivatives () : Trifluoromethyl-substituted benzothiazoles are frequently patented for inflammatory diseases, suggesting the target compound could be optimized similarly for enhanced potency .
  • Benzothiophene Analogs () : The ethyl and trifluoroacetyl groups in ’s compound highlight the role of bulky substituents in modulating metabolic stability, a consideration for the target compound’s methoxypropyl chain .

Biological Activity

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide is a synthetic organic compound that has attracted significant attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a benzothiazole ring, a carboxamide group, and a chlorophenyl moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound, and its chemical formula is C18H17ClN2O2SC_{18}H_{17}ClN_{2}O_{2}S . The synthesis typically involves several steps:

  • Cyclization : The reaction of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazole ring.
  • Carboxamide Formation : The introduction of the carboxamide group through reaction with an appropriate amine.
  • Chlorophenyl Addition : The final step involves the reaction with a chlorophenyl derivative to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that benzothiazole derivatives exhibit broad-spectrum antitumor activity. For instance:

  • Combination Therapy : In vitro studies showed that this compound, when combined with doxorubicin, demonstrated significant cytotoxicity against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) .
  • Mechanism of Action : The mechanism may involve the inhibition of enzymes responsible for cell proliferation and apoptosis induction in cancer cells .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Benzothiazole derivatives are known for their broad-spectrum antimicrobial activity:

  • Antibacterial and Antifungal Activity : Various studies report that similar benzothiazole compounds exhibit potent activity against both gram-positive and gram-negative bacteria as well as fungi .
  • Potential Applications : These properties suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of benzothiazole derivatives:

  • Inhibition of Inflammatory Pathways : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against HepG-2 and MCF-7
AntimicrobialBroad-spectrum activity
Anti-inflammatoryCOX inhibition

Case Studies

  • Case Study 1: Anticancer Efficacy
    • Objective : To evaluate the cytotoxic effects of this compound on liver cancer cells.
    • Findings : The compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating strong cytotoxic potential.
  • Case Study 2: Antimicrobial Testing
    • Objective : To assess the antibacterial effects against various pathogens.
    • Findings : The compound demonstrated effective inhibition against multiple strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Q. What are the recommended synthetic routes for preparing N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide?

A common approach involves multi-step condensation reactions. For example:

  • Step 1 : Synthesis of the benzothiazole-6-carboxylic acid intermediate via cyclization of 2-aminothiophenol derivatives with substituted benzoic acids under acidic conditions.
  • Step 2 : Activation of the carboxylic acid group using coupling agents (e.g., HATU or EDC) followed by reaction with the amine moiety (2-(3-chlorophenyl)-2-methoxypropylamine) in anhydrous DMF or dichloromethane .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
    Key challenges include optimizing reaction yields by controlling stoichiometry and avoiding hydrolysis of the methoxy group.

Q. How can researchers confirm the structural integrity of the synthesized compound?

Use a combination of spectroscopic and analytical techniques:

  • 1H NMR : Verify substituent integration (e.g., methoxy singlet at ~3.3 ppm, aromatic protons in the 6.5–8.0 ppm range) and coupling patterns .
  • IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch ~1650 cm⁻¹, C-N stretch ~1250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or FABMS (e.g., [M+H]+ peak at m/z 403.08) .
  • Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N percentages .

Q. What computational tools are suitable for modeling this compound’s interactions with biological targets?

  • Molecular Docking : UCSF Chimera or AutoDock Vina to predict binding modes with receptors (e.g., kinases or GPCRs) .
  • Quantum Mechanics (QM) : Gaussian or ORCA for optimizing geometry and calculating electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Dynamics (MD) : GROMACS or AMBER to simulate solvation effects and conformational stability .

Advanced Research Questions

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Variable Substituent Libraries : Synthesize analogs with modifications to the benzothiazole core (e.g., chloro to fluoro substitution), methoxy group (e.g., ethoxy or removal), or 3-chlorophenyl moiety (e.g., para-substituted analogs) .
  • Biological Assays : Test analogs against target enzymes (e.g., IC₅₀ determination via fluorescence-based assays) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters .
  • Data Analysis : Use multivariate regression to identify critical pharmacophoric features. For example, highlights anti-oxidative activity linked to bipyrimidine substitution patterns.

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) that may reduce efficacy .
  • Plasma Protein Binding : Assess compound stability in serum using equilibrium dialysis; high protein binding may explain reduced in vivo activity .
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., Cₘₐₓ, AUC) in rodent models to identify absorption or clearance issues .

Q. What analytical strategies address challenges in resolving tautomeric or conformational isomers of this compound?

  • Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 298–343 K) to observe coalescence of proton signals, indicating tautomeric exchange .
  • X-ray Crystallography : Use SHELXL for single-crystal structure determination to confirm dominant tautomers or conformers .
  • Chromatographic Separation : Employ chiral HPLC (e.g., Chiralpak IA column) with heptane/ethanol mobile phases to resolve enantiomers .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Chemical Proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify binding partners in cell lysates .
  • CRISPR-Cas9 Knockout Models : Generate gene-edited cell lines lacking putative targets (e.g., kinases) to confirm on-target effects .
  • Transcriptomics/Proteomics : Pair RNA-seq and SILAC-based proteomics to map downstream pathway alterations post-treatment .

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